4-Ethynyl-1-isopropyldecahydroquinolin-4-ol hydrochloride
Description
4-Ethynyl-1-isopropyldecahydroquinolin-4-ol hydrochloride is a synthetic decahydroquinoline derivative characterized by a rigid bicyclic framework substituted with an ethynyl group at position 4, an isopropyl group at position 1, and a hydroxyl group at position 2. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications.
Properties
CAS No. |
62233-65-2 |
|---|---|
Molecular Formula |
C14H24ClNO |
Molecular Weight |
257.80 g/mol |
IUPAC Name |
4-ethynyl-1-propan-2-yl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol;hydrochloride |
InChI |
InChI=1S/C14H23NO.ClH/c1-4-14(16)9-10-15(11(2)3)13-8-6-5-7-12(13)14;/h1,11-13,16H,5-10H2,2-3H3;1H |
InChI Key |
WIJPWLUHPAESCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(C2C1CCCC2)(C#C)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1-isopropyldecahydroquinolin-4-ol hydrochloride typically involves the reaction of quinoline derivatives with ethynylating agents under controlled conditions. One common method involves the use of ethynyl bromide in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-1-isopropyldecahydroquinolin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The ethynyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid, while reduction may produce decahydroquinoline derivatives.
Scientific Research Applications
4-Ethynyl-1-isopropyldecahydroquinolin-4-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethynyl-1-isopropyldecahydroquinolin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
- 4-(5,6-Dihydro-8,9-dimethoxy-2-(4-methoxyphenyl)pyrrolo[2,1-a]isoquinolin-1-yl)phenol (5b): This compound shares a decahydroquinoline core but differs in substituents, including methoxy groups at positions 8 and 9 and a pyrrolo-isoquinoline fusion. The absence of an ethynyl group reduces its reactivity in click chemistry applications compared to 4-ethynyl derivatives. Its synthesis involves bromoacetophenone and dihydroisoquinoline precursors, highlighting divergent synthetic pathways .
- Lomefloxacin-d5 Hydrochloride: A deuterated fluoroquinolone antibiotic with a piperazinyl-quinoline backbone. While distinct in core structure (quinoline vs. decahydroquinoline), both compounds exhibit halogen substitutions (fluoro in lomefloxacin vs. ethynyl in the target compound).
Physicochemical Properties
Limited solubility or stability data exist for 4-ethynyl-1-isopropyldecahydroquinolin-4-ol hydrochloride. However, comparisons with hydrochlorides of other heterocycles (e.g., famotidine, amitriptyline) provide insights:
- Famotidine Hydrochloride :
Exhibits pH-dependent solubility (highest at pH 1.2), with dissolution kinetics following the Higuchi model . This suggests that the hydrochloride salt of the target compound may similarly require controlled gastric conditions for optimal release.

- Amitriptyline Hydrochloride :
Stability studies show <2% degradation over 24 hours in solution, indicating robust salt stability under standard conditions . This parallels the likely stability of the target compound’s hydrochloride form.

Pharmacological Activity
- Clindamycin Hydrochloride :
A lincosamide antibiotic with FTIR-confirmed structural integrity in formulations . While mechanistically distinct, its successful formulation as a hydrochloride salt underscores the utility of such derivatives in enhancing drug delivery—a consideration for the target compound’s development.

Analytical Methods
RP-HPLC methods validated for amitriptyline hydrochloride (accuracy: 98–102%, RSD <2%) and gabapentin (solution stability >95% over 48 hours) demonstrate the applicability of chromatographic techniques for quantifying structurally complex hydrochlorides, providing a methodological framework for analyzing the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



